molecular formula C19H18N4O3S B3589305 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Número de catálogo: B3589305
Peso molecular: 382.4 g/mol
Clave InChI: BWGQKCPUXHOCLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin core linked via an acetamide bridge to a 1,3-benzoxazol-2-ylsulfanyl moiety. The sulfanyl (-S-) group enhances thiol-mediated reactivity or metal coordination.

Propiedades

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-19(2)7-13-11(14(24)8-19)9-20-17(21-13)23-16(25)10-27-18-22-12-5-3-4-6-15(12)26-18/h3-6,9H,7-8,10H2,1-2H3,(H,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGQKCPUXHOCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a member of the benzoxazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound's structure features a benzoxazole moiety linked to a tetrahydroquinazolin derivative. Its molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, and it has a molecular weight of approximately 350.4 g/mol. The presence of the sulfanyl group and the unique quinazolin structure contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide have shown activity against various bacterial strains:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Escherichia coliLow128 µg/mL
Bacillus subtilisHigh16 µg/mL

These findings suggest that while some derivatives may have limited efficacy against Gram-negative bacteria like E. coli, they can be potent against Gram-positive strains such as S. aureus and B. subtilis .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has also been extensively studied. Compounds similar to the target compound have shown cytotoxic effects on various cancer cell lines:

Cancer Cell Line IC50 (µM) Effectiveness
MCF-7 (Breast Cancer)10 µMSignificant inhibition
A549 (Lung Cancer)15 µMModerate inhibition
HepG2 (Liver Cancer)20 µMEffective at higher concentrations

Research indicates that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells . The structure–activity relationship (SAR) studies highlight that modifications in the benzoxazole and quinazoline moieties can enhance anticancer activity .

The biological activity of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Some studies suggest that benzoxazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

A comprehensive study conducted on various benzoxazole derivatives demonstrated their potential as therapeutic agents:

  • Antibacterial Screening : A series of synthesized compounds were tested against Bacillus subtilis and Escherichia coli, revealing selective antibacterial activity with promising MIC values for certain derivatives.
  • Cytotoxicity Assays : Various compounds were screened against multiple cancer cell lines (e.g., MCF-7 and A549), showing significant cytotoxicity and selectivity towards cancerous cells over normal cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid architecture, combining a dimethyl-substituted quinazolinone with a benzoxazole-sulfanyl-acetamide chain. Below is a comparative analysis with structurally analogous compounds from the literature:

Table 1: Comparative Data for 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide and Analogues

Compound Name & Source Core Structure Substituent(s) Molecular Weight (g/mol) Solubility (μg/mL) Key Characteristics
Target Compound 7,7-Dimethyl-5-oxo-tetrahydroquinazolin 1,3-Benzoxazol-2-ylsulfanyl acetamide ~421 (calculated*) N/A High lipophilicity (dimethyl groups), potential H-bonding (quinazolin NH/CO, benzoxazole N/O)
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide (7b) Simple acetamide 4-Formylphenoxy ~303 (calculated) N/A Formyl group enhances electrophilicity; phenoxy linker allows conjugation
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-4H-chromen-4-yl)phenoxy)-N-phenylacetamide (10a) Chromene Phenoxy-linked chromenyl ~433 (MS data inferred) N/A Chromene core enables extended conjugation; amino-cyano groups aid solubility
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-4-propenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzodioxin Triazolylsulfanyl 346.4 48.9 Triazole enhances solubility; propenyl group increases reactivity
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole-indole Oxadiazolylsulfanyl + indole ~378 (EIMS data) N/A Indole moiety supports bioactivity; oxadiazole improves metabolic stability

*Calculated based on formula: C₂₀H₂₀N₄O₃S (quinazolin core: C₁₁H₁₃N₂O; benzoxazolylsulfanyl acetamide: C₉H₇N₂O₂S).

Key Findings:

Substituent Effects on Solubility: The target compound’s dimethylquinazolin core likely reduces aqueous solubility compared to analogues with polar groups (e.g., triazole in or formylphenoxy in ). Benzoxazole’s electron-withdrawing nature may further decrease solubility relative to indole- or chromene-containing derivatives.

Synthetic Approaches: The target compound’s synthesis may involve multi-step routes similar to those in , where acetamide linkages are formed via nucleophilic substitution or condensation. Notably, highlights ethanol/dioxane solvent systems and piperidine catalysis for analogous reactions.

Hydrogen-Bonding Patterns: The quinazolin NH and carbonyl groups in the target compound likely participate in intermolecular H-bonding, akin to patterns observed in chromenyl and oxadiazole derivatives. However, the benzoxazole’s N and O atoms may form distinct H-bond networks compared to triazoles or phenoxy groups.

The dimethylquinazolin core may improve membrane permeability but could limit solubility-dependent bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.